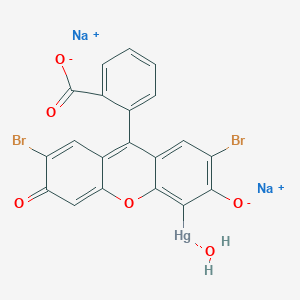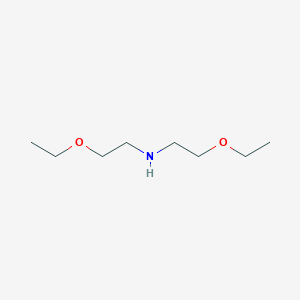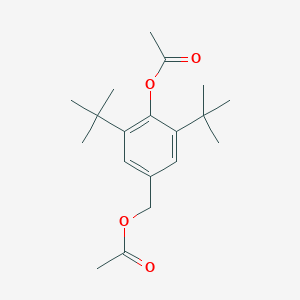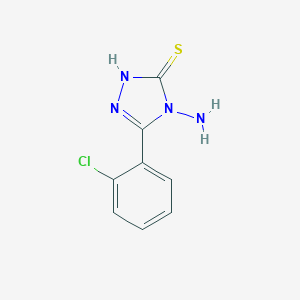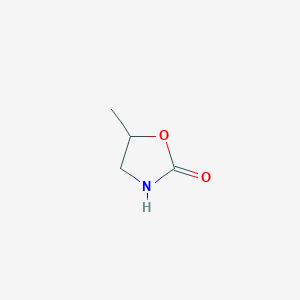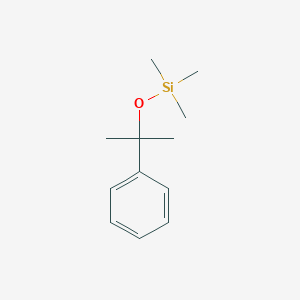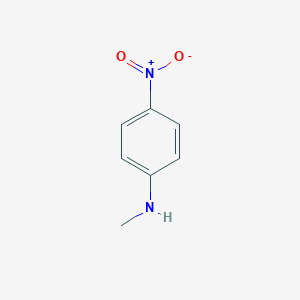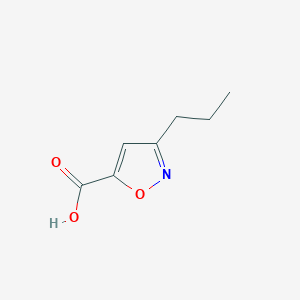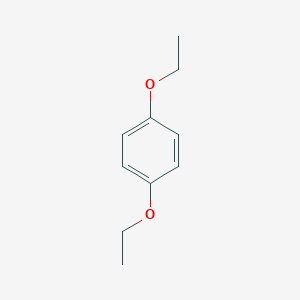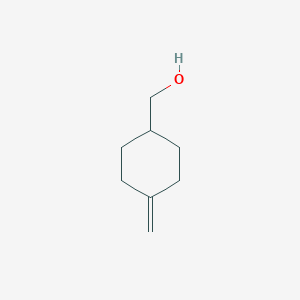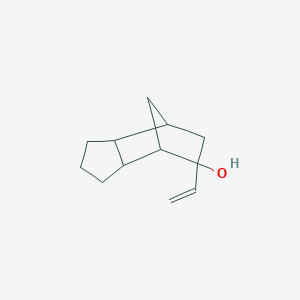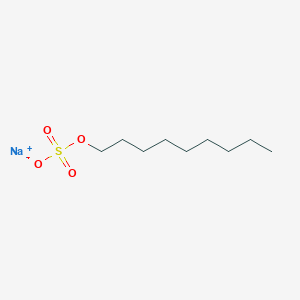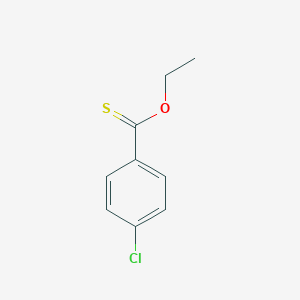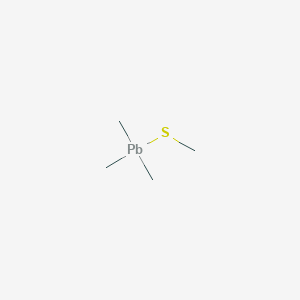
Plumbane, trimethyl(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, trimethyl(methylthio)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TMTM-plumbane and has the chemical formula C4H12S2Pb. In
Wissenschaftliche Forschungsanwendungen
TMTM-plumbane has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, TMTM-plumbane has been shown to have potential as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of TMTM-plumbane is not yet fully understood. However, it is believed that the compound works by disrupting the cell membranes of microorganisms, leading to cell death. This mechanism of action has been observed in studies on the antimicrobial and antifungal properties of TMTM-plumbane.
Biochemische Und Physiologische Effekte
TMTM-plumbane has been shown to have minimal toxicity in laboratory studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMTM-plumbane in laboratory experiments is its potential as a catalyst in organic reactions. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal drugs. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on TMTM-plumbane. One area of interest is the development of new antibiotics and antifungal drugs based on the compound's antimicrobial and antifungal properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Finally, TMTM-plumbane's potential as a catalyst in organic reactions should be explored further.
Synthesemethoden
TMTM-plumbane can be synthesized through the reaction of lead tetraacetate with dimethyl sulfide in the presence of sulfuric acid. The reaction yields TMTM-plumbane as a white solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
14326-59-1 |
|---|---|
Produktname |
Plumbane, trimethyl(methylthio)- |
Molekularformel |
C4H12PbS |
Molekulargewicht |
299 g/mol |
IUPAC-Name |
trimethyl(methylsulfanyl)plumbane |
InChI |
InChI=1S/CH4S.3CH3.Pb/c1-2;;;;/h2H,1H3;3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QNOHWKRQRPJBHZ-UHFFFAOYSA-M |
SMILES |
CS[Pb](C)(C)C |
Kanonische SMILES |
CS[Pb](C)(C)C |
Andere CAS-Nummern |
14326-59-1 |
Synonyme |
Plumbane, trimethyl(methylthio)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



